molecular formula C13H16O B13946000 6-Propyl-3,4-dihydronaphthalen-1(2H)-one

6-Propyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13946000
M. Wt: 188.26 g/mol
InChI Key: KEQQHPLGGATABE-UHFFFAOYSA-N
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Description

6-Propyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the class of 1-tetralones. The 3,4-dihydronaphthalen-1(2H)-one scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active molecules and its utility as a key synthetic intermediate . The core 1-tetralone structure is a bicyclic system featuring an aromatic benzene ring fused to a cyclohexanone ring. This unique architecture, which contains both a reactive carbonyl group and non-aromatic methylene groups, dictates the compound's chemical behavior and provides distinct sites for synthetic modification . Derivatives of this scaffold are frequently explored in pharmaceutical research for their broad spectrum of potential biological activities . For instance, similar dihydronaphthalenone derivatives have been investigated as inhibitors of targets like Bcl-2 for anticancer applications, highlighting the therapeutic relevance of this chemical class . The structural motif is also found in natural products and serves as a foundational building block for the synthesis of more complex polycyclic structures . In synthetic chemistry, 1-tetralone derivatives are commonly accessed through various methodologies. These include Friedel-Crafts acylation followed by cyclization , copper-catalyzed annulation-difunctionalization of 1,7-enynes , and tandem sequences such as aldol condensation followed by Diels-Alder cycloaddition . The propyl substituent at the 6-position of this particular derivative offers a handle for further chemical manipulation and can be critical for modulating the compound's lipophilicity, steric profile, and overall interaction with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-propyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14/h7-9H,2-6H2,1H3

InChI Key

KEQQHPLGGATABE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Synthetic Methodologies for Dihydronaphthalen 1 2h Ones and 6 Propyl Analogs

Classic Approaches to the Tetralone System

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of tetralones. masterorganicchemistry.com This reaction involves the cyclization of a phenyl-substituted aliphatic acyl chloride or carboxylic acid in the presence of a Lewis acid or protic acid catalyst. masterorganicchemistry.comacs.org The choice of catalyst and solvent system is crucial for the success of the reaction.

For the synthesis of a 6-propyl analog, a suitable starting material would be 4-(4-propylphenyl)butanoic acid or its corresponding acyl chloride. The reaction proceeds via an electrophilic aromatic substitution, where the acyl group attacks the aromatic ring to form the six-membered fused ring system. acs.org Polyphosphoric acid (PPA) is a common catalyst for this transformation, often providing good yields. acs.org Alternative catalysts include aluminum chloride (AlCl₃) when starting from the acyl chloride, or strong acids like sulfuric acid. masterorganicchemistry.comresearchgate.net

Starting MaterialCatalystSolventYield (%)Reference
4-Phenylbutanoic acidPolyphosphoric acid-High acs.org
4-Arylbutanoic acidsMetal triflatesTriflate-anion ionic liquidsGood researchgate.net
2-Methylanisole and succinic anhydride (B1165640)AlCl₃, then PPACS₂, then -- semanticscholar.org

This table presents examples of intramolecular Friedel-Crafts acylation for the synthesis of tetralone systems.

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orguoc.gr In the context of tetralone synthesis, this method would typically involve the reaction of a substituted cyclohexanone (B45756) with a methyl vinyl ketone derivative, although this is more commonly used for constructing the cyclohexenone ring itself rather than a pre-aromatized system. wikipedia.org

A more relevant application of Robinson-type strategies for tetralones involves the annulation of a pre-existing aromatic ring. For instance, a suitably substituted aromatic ketone could be used as the Michael donor to react with an α,β-unsaturated ketone. The resulting 1,5-diketone can then undergo an intramolecular aldol condensation to form the tetralone ring system. uoc.grbyjus.com The success of this approach is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions. acs.org

Michael DonorMichael AcceptorKey StepsApplicationReference
Ketone enolateMethyl vinyl ketoneMichael addition, Aldol condensationFormation of a cyclohexenone ring wikipedia.orguoc.gr
2-Methyl-cyclohexane-1,3-dioneMethyl vinyl ketoneMichael addition, Aldol condensationSynthesis of the Wieland-Miescher ketone wikipedia.org
Substituted tetralone derivative-Michael addition, Aldol condensationSynthesis of phenanthrenone (B8515091) precursors chempedia.info

This table illustrates the general principle and applications of the Robinson annulation in forming six-membered rings.

Modern Catalytic and Green Chemistry Syntheses

A modern and efficient approach to the synthesis of α-tetralones involves the regioselective oxidation of the corresponding tetrahydronaphthalenes (THNs). acs.orgnih.gov This method is particularly useful for introducing the ketone functionality at a late stage in the synthesis. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective oxidizing agent for this transformation. acs.orgdu.ac.in

The reaction is typically carried out in a suitable solvent such as aqueous acetic acid under reflux conditions. acs.org This method has been shown to be highly regioselective, yielding the α-tetralone as the major product with excellent yields, often ranging from 90 to 98%. acs.orgnih.gov This approach would be applicable to the synthesis of 6-propyl-3,4-dihydronaphthalen-1(2H)-one from 6-propyl-1,2,3,4-tetrahydronaphthalene.

SubstrateOxidizing AgentSolventYield (%)Reference
Functionalized TetrahydronaphthalenesDDQAqueous Acetic Acid90-98 acs.orgnih.gov
Tetrahydronaphthalene with unprotected hydroxyl groupDDQ (2 equiv)Dioxane6.3 acs.org
Various TetrahydronaphthalenesDDQDioxane18-40 acs.org

This table summarizes the regioselective oxidation of tetrahydronaphthalenes to α-tetralones using DDQ.

The Morita-Baylis-Hillman (MBH) reaction provides a route to densely functionalized molecules that can serve as precursors for the synthesis of tetralones. imedpub.comwikipedia.org The MBH reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org

Recent studies have demonstrated that tetralone precursors can be derived from MBH adducts. acs.orgnih.gov These precursors can then be subjected to further transformations, such as cyclization and subsequent oxidation, to yield the final α-tetralone product. This strategy allows for the construction of highly functionalized tetralone derivatives. rsc.org

Reactant 1Reactant 2CatalystProduct TypeReference
Activated alkeneAldehydeTertiary amine (e.g., DABCO)Densely functionalized alcohol imedpub.comwikipedia.org
Activated alkeneElectrophilePhosphineFunctionalized adduct organic-chemistry.org

This table outlines the general components of the Morita-Baylis-Hillman reaction.

Photocatalytic methods represent a frontier in green chemistry, offering mild and efficient routes to complex molecules. nih.gov While the direct synthesis of tetralones via this method is still an emerging area, related annulation reactions of 1,7-enynes and diynes have been reported to produce various cyclic structures. nih.govdntb.gov.uatdl.org

These reactions often proceed via a radical mechanism, initiated by a photocatalyst under visible light irradiation. nih.govresearchgate.net The reaction of amide-anchored 1,7-diynes with a carbon source like bromotrichloromethane (B165885) can lead to the formation of functionalized quinolin-2(1H)-ones. nih.govdntb.gov.ua While not a direct synthesis of the target tetralone, the underlying principles of photocatalytic annulation could potentially be adapted for the construction of the dihydronaphthalenone core.

SubstrateReagentsCatalystProduct TypeReference
Amide-anchored 1,7-diynesBrCCl₃, H₂O, alcohol/thiolfac-Ir(ppy)₃3-Benzoyl-quinolin-2(1H)-one acetates nih.govresearchgate.net
Amide-linked 1,7-diynesPolyhalomethanesPhotocatalystFunctionalized quinolin-2(1H)-ones tdl.orgnih.gov

This table provides examples of photocatalytic annulation reactions of 1,7-diynes leading to related heterocyclic structures.

Copper-Catalyzed Intramolecular Coupling Reactions

Copper-catalyzed intramolecular coupling reactions represent a significant strategy for the formation of the dihydronaphthalenone core. These reactions typically involve the formation of a carbon-carbon bond to close the six-membered ring. One prominent example is the intramolecular C-arylation of a δ-(2-bromophenyl)-β-keto ester. In this type of reaction, a copper(I) catalyst, often in conjunction with a suitable ligand and base, facilitates the cyclization.

The choice of ligand and base is crucial for the reaction's success, influencing both the yield and the reaction rate. N,N'-dimethylethylenediamine is a commonly employed ligand, while cesium carbonate (Cs2CO3) often serves as the base. The solvent also plays a critical role, with dioxane being a frequent choice for promoting C-arylation over competing O-arylation pathways. This methodology provides a direct route to the 3,4-dihydronaphthalen-2(1H)-one scaffold, which is closely related to the target 1(2H)-one isomer.

Table 1: Representative Copper-Catalyzed Intramolecular C-Arylation

Starting MaterialCatalyst SystemSolventProductYield
δ-(2-bromophenyl)-β-keto esterCuI (10 mol%), N,N'-dimethylethylenediamine, Cs2CO3Dioxane3,4-dihydronaphthalen-2(1H)-one derivativeHigh

Ring Expansion Methodologies (e.g., Silver-Catalyzed Cyclobutanol (B46151) Expansion)

Ring expansion reactions offer an alternative and powerful approach to constructing the dihydronaphthalenone skeleton. These methods often start with a smaller, strained ring system, such as a cyclobutanol, which then undergoes rearrangement to form the larger, more stable tetralone structure. While various transition metals can catalyze these transformations, silver-catalyzed reactions are of particular interest.

Silver(I) catalysts, such as silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4), can act as π-acids to activate an alkyne or alkene functionality appended to a cyclobutanol ring. This activation facilitates a semipinacol-type rearrangement, where a carbon-carbon bond of the cyclobutanol ring migrates, leading to the expansion of the ring by two carbons and the formation of a six-membered ring ketone. For instance, a 1-alkynyl-1-arylcyclobutanol can undergo a silver-catalyzed ring expansion to yield a dihydronaphthalenone. This method is valued for its ability to generate complex cyclic systems from readily accessible precursors.

Beyond silver, other transition-metal-free methods have also been developed. For example, the use of N-bromosuccinimide (NBS) can promote an oxidative ring expansion of heteroaromatic-fused cyclobutanols to yield 4-tetralones regioselectively and in good yields.

Table 2: Examples of Ring Expansion Methodologies for Tetralone Synthesis

PrecursorCatalyst/ReagentMethodProduct
1-ArylcyclobutanolSilver(I) salt (e.g., AgOTf)Silver-Catalyzed Ring ExpansionDihydronaphthalen-1(2H)-one
Heteroaromatic-fused cyclobutanolN-Bromosuccinimide (NBS)Transition-Metal-Free Oxidative Ring Expansion4-Tetralone derivative
1-Alkynyl cyclobutanolSilver catalystRadical Ring Expansion/Halogenationβ-halogenated 2-methylenecyclopentanone

Multi-Step Synthesis Design for Complex Substituted Dihydronaphthalen-1(2H)-ones

The synthesis of specifically substituted dihydronaphthalenones, such as the 6-propyl analog, necessitates a carefully designed multi-step approach. This involves the strategic introduction of substituents onto an aromatic precursor followed by the construction of the second ring.

Strategies for Introducing the 6-Propyl Moiety

The introduction of the propyl group at the 6-position of the dihydronaphthalenone ring is typically achieved by functionalizing the aromatic starting material prior to cyclization. A classic and effective method is the Friedel-Crafts acylation. This involves reacting an aromatic compound, such as benzene (B151609) or a substituted derivative, with an acylating agent like propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3). This reaction introduces a propanoyl group onto the aromatic ring.

The resulting ketone can then be reduced to the corresponding alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step sequence—acylation followed by reduction—is a reliable way to install the propyl group. For the synthesis of this compound, one would start with propylbenzene (B89791).

An alternative approach involves the Friedel-Crafts acylation of propylbenzene with a cyclic anhydride, such as succinic anhydride. This reaction, catalyzed by AlCl3, forms a 4-oxo-4-(propylphenyl)butanoic acid, which already contains the carbon framework necessary for the subsequent cyclization step.

Table 3: Key Reactions for Introducing the Propyl Moiety

ReactionSubstrateReagentsProduct
Friedel-Crafts AcylationBenzenePropanoyl chloride, AlCl3Propiophenone
Wolff-Kishner ReductionPropiophenoneH2NNH2, KOHPropylbenzene
Friedel-Crafts AcylationPropylbenzeneSuccinic anhydride, AlCl34-oxo-4-(4-propylphenyl)butanoic acid

Sequential Functionalization and Cyclization Approaches

A logical synthetic sequence for this compound involves a series of functionalization steps followed by a final cyclization. A well-established route is the Haworth synthesis, which can be adapted for this specific target.

The synthesis would commence with the Friedel-Crafts acylation of propylbenzene with succinic anhydride. This reaction typically places the acyl group at the para position due to the ortho,para-directing nature of the alkyl group and steric hindrance at the ortho position, leading to the formation of 4-(4-propylphenyl)-4-oxobutanoic acid.

The next step is the reduction of the ketone functionality in this intermediate. A Clemmensen or Wolff-Kishner reduction would yield 4-(4-propylphenyl)butanoic acid.

The final step is an intramolecular Friedel-Crafts acylation, also known as a cyclization. Treatment of 4-(4-propylphenyl)butanoic acid with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, induces the carboxylic acid to cyclize onto the aromatic ring, forming the desired this compound. This sequential approach allows for precise control over the substitution pattern of the final product.

Stereoselective Synthesis of Chiral Dihydronaphthalen-1(2H)-ones

Many applications of dihydronaphthalenones require enantiomerically pure forms. Consequently, the development of stereoselective synthetic methods is a crucial area of research. These methods aim to control the formation of stereocenters during the synthesis, leading to a preponderance of one enantiomer over the other.

Asymmetric synthesis of chiral dihydronaphthalenones can be achieved through several strategies. One approach is the use of chiral catalysts in the ring-forming reaction. For example, an intramolecular Friedel-Crafts-type cyclization can be rendered enantioselective by using a chiral Lewis acid or Brønsted acid catalyst. These catalysts create a chiral environment around the substrate, directing the cyclization to proceed in a way that favors the formation of one enantiomer.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex cyclic molecules. Chiral amines, thioureas, or phosphoric acids can catalyze reactions such as Michael additions or aldol condensations that can be part of a sequence leading to chiral dihydronaphthalenones. For instance, an organocatalyzed asymmetric dearomative spirocyclization/oxa-Michael addition sequence has been developed to produce polycyclic tetralones with high diastereo- and enantioselectivities.

Another strategy involves the rhodium-catalyzed asymmetric C-C bond activation of a prochiral precursor. For example, a sequence involving a palladium-catalyzed asymmetric 1,4-addition to a cyclopentenone followed by a rhodium-catalyzed enantiospecific C-C/C-H activation can deliver 1-tetralones with a remote quaternary stereocenter in high enantioselectivity. These advanced catalytic methods provide access to optically active dihydronaphthalenones that are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Table 4: Approaches to Stereoselective Dihydronaphthalenone Synthesis

MethodCatalyst TypeKey TransformationStereocontrol
Asymmetric Intramolecular Friedel-CraftsChiral Lewis or Brønsted AcidCyclizationEnantioselective ring closure
OrganocatalysisChiral Thiourea/SquaramideDearomative SpirocyclizationCatalyst-controlled stereocenter formation
Transition Metal CatalysisChiral Rhodium ComplexC-C/C-H ActivationEnantiospecific bond reorganization

Reactivity and Derivatization Studies of Dihydronaphthalen 1 2h One Scaffolds

Transformations at the Carbonyl Group

The ketone functionality is a primary site for chemical modification, allowing for reduction to alcohols or conversion to nitrogen-containing derivatives.

The carbonyl group of 6-propyl-3,4-dihydronaphthalen-1(2H)-one can be readily reduced to a secondary alcohol, yielding 6-propyl-1,2,3,4-tetrahydronaphthalen-1-ol (a tetralol). This transformation is typically achieved with high efficiency using standard hydride reducing agents. The choice of reagent can influence the reaction conditions and workup procedure. For instance, sodium borohydride (B1222165) is a mild reductant that can be used in protic solvents like methanol (B129727) or ethanol (B145695), while lithium aluminum hydride is a more powerful reagent requiring anhydrous conditions in aprotic solvents such as diethyl ether or tetrahydrofuran.

The general reaction is as follows: this compound → 6-Propyl-1,2,3,4-tetrahydronaphthalen-1-ol

ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0 °C to room temperature6-Propyl-1,2,3,4-tetrahydronaphthalen-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)0 °C, followed by aqueous workup6-Propyl-1,2,3,4-tetrahydronaphthalen-1-ol

This table is based on the general reactivity of tetralones and standard reduction protocols.

Treatment of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, leads to the formation of the corresponding oxime. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

The resulting this compound oxime can undergo a Beckmann rearrangement when treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.org This rearrangement converts the oxime into a ring-expanded lactam. wikipedia.orgchem-station.com The reaction is stereospecific, with the group positioned anti (trans) to the hydroxyl group on the nitrogen atom migrating. wikipedia.orgorganic-chemistry.org

For the oxime of a tetralone, two potential products can be formed depending on which group migrates: the aryl group or the C2-alkyl group. Migratory aptitude generally follows the order: aryl > alkyl. chem-station.com Therefore, the migration of the aryl group is typically favored, leading to the formation of a 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivative.

Expected Beckmann Rearrangement of this compound Oxime:

Step 1 (Oximation): this compound + NH₂OH·HCl → this compound oxime

Step 2 (Rearrangement): this compound oxime + Acid Catalyst → 8-Propyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

The mechanism involves protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the anti-periplanar group to the nitrogen atom with the simultaneous departure of water. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable lactam product. masterorganicchemistry.com

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of the tetralone scaffold is susceptible to electrophilic attack, and its functionalization can be further extended through modern cross-coupling chemistry.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allow for the introduction of new functional groups onto the aromatic ring. The regiochemical outcome of these substitutions on this compound is governed by the directing effects of the substituents already present on the ring.

The two key directing groups are:

The C6-Propyl Group: An alkyl group is an activating, ortho, para-director. materialsciencejournal.org It increases the electron density of the ring, making it more nucleophilic, and directs incoming electrophiles to the positions ortho (C5, C7) and para (C8, which is part of the fused ring) to itself.

The Fused Aliphatic Ring containing a Carbonyl Group: This is considered an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. Its deactivating effect is strongest at the ortho (C8a) and para (C6) positions relative to the point of fusion (C4a-C8a bond).

The dominant directing influence is the activating C6-propyl group. Therefore, electrophilic attack is expected to occur primarily at the C5 and C7 positions, which are ortho to the propyl group and least deactivated by the carbonyl functionality. Studies on the nitration of analogous 6-methoxy-1-tetralone (B92454) confirm that substitution occurs at the C5 and C7 positions. materialsciencejournal.org

ReactionReagentsExpected Major Products
NitrationHNO₃ / H₂SO₄5-Nitro-6-propyl-3,4-dihydronaphthalen-1(2H)-one and 7-Nitro-6-propyl-3,4-dihydronaphthalen-1(2H)-one
BrominationBr₂ / FeBr₃5-Bromo-6-propyl-3,4-dihydronaphthalen-1(2H)-one and 7-Bromo-6-propyl-3,4-dihydronaphthalen-1(2H)-one
Friedel-Crafts AcylationRCOCl / AlCl₃5-Acyl-6-propyl-3,4-dihydronaphthalen-1(2H)-one and 7-Acyl-6-propyl-3,4-dihydronaphthalen-1(2H)-one

This table predicts outcomes based on established principles of electrophilic aromatic substitution. materialsciencejournal.org

Following the regioselectivity patterns described above, halogenation of this compound provides aryl halide intermediates that are valuable precursors for carbon-carbon bond-forming cross-coupling reactions. For instance, bromination would yield a mixture of 5-bromo- and 7-bromo-6-propyl-tetralone.

These aryl bromides can then be subjected to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a versatile method for forming biaryl structures or introducing new alkyl or vinyl groups. nih.govnih.gov The reaction is tolerant of a wide range of functional groups, including ketones. nih.govresearchgate.net

Illustrative Suzuki-Miyaura Coupling Sequence:

Halogenation: 6-Propyl-tetralone + Br₂/FeBr₃ → 7-Bromo-6-propyl-tetralone

Coupling: 7-Bromo-6-propyl-tetralone + Arylboronic acid (Ar-B(OH)₂) --(Pd catalyst, base)--> 7-Aryl-6-propyl-tetralone

Similarly, the Heck reaction could be employed to couple the aryl bromide with an alkene, introducing a vinyl substituent onto the aromatic ring.

Reactivity at the Saturated Ring and α-Positions

The saturated portion of the tetralone, particularly the α-carbon (C2), possesses hydrogens that are acidic due to their proximity to the electron-withdrawing carbonyl group. These α-protons can be removed by a strong base (e.g., sodium hydride, lithium diisopropylamide) to generate a nucleophilic enolate intermediate.

This enolate can react with various electrophiles in C-alkylation reactions. For example, reaction of the enolate with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C2 position. Studies on the enolate of the related 6-phenyl-α-tetralone have shown that C-alkylation is the predominant reaction pathway. nih.gov

Another important reaction involving the α-position is the aldol (B89426) condensation. wikipedia.org The enolate of 6-propyl-tetralone can act as a nucleophile and attack an aldehyde or ketone. A common variant is the Claisen-Schmidt condensation, a crossed aldol condensation where a ketone reacts with an aromatic aldehyde that cannot form an enolate itself (e.g., benzaldehyde). wikipedia.org This reaction, typically performed under basic conditions, leads to an initial aldol addition product which then readily dehydrates upon heating to form a stable α,β-unsaturated ketone. masterorganicchemistry.com

Example of a Claisen-Schmidt Condensation: this compound + Benzaldehyde (B42025) --(NaOH, EtOH, Heat)--> 2-(Phenylmethylene)-6-propyl-3,4-dihydronaphthalen-1(2H)-one

This reaction effectively extends the conjugation of the system and provides a route to more complex molecular architectures.

Alkylation and Acylation Reactions

The presence of α-hydrogens adjacent to the carbonyl group in the this compound scaffold allows for deprotonation to form an enolate, which can then act as a nucleophile in alkylation and acylation reactions. These reactions are fundamental for introducing new carbon-carbon bonds and functional groups at the C2 position.

Furthermore, functional groups on the aromatic ring can also undergo these reactions. For instance, the alkylation of a hydroxyl group at the C6 position, a common precursor or analogue, demonstrates another site for derivatization. A general procedure involves suspending a 6-hydroxy-1-tetralone (B47845) in a solvent like acetone (B3395972) with a base such as potassium carbonate, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide) and heating under reflux. This reaction proceeds to completion, yielding the corresponding 6-alkoxy derivative.

Electrochemical methods have also been developed for intramolecular Friedel–Crafts alkylation, leading to the synthesis of substituted tetrahydronaphthalenes. nih.govacs.org This approach utilizes the oxidative decarboxylation of carboxylic acids to generate a carbocation intermediate, which then undergoes cyclization onto the aromatic ring. acs.org This catalyst-free method represents a milder and more environmentally benign alternative to traditional Friedel-Crafts reactions. nih.govacs.org

Table 1: Examples of Alkylation Reactions on the Dihydronaphthalenone Scaffold

Starting MaterialReagentsProductReaction Type
6-hydroxy-1-tetraloneBenzyl bromide, K₂CO₃, Acetone6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-oneO-Alkylation
Aryl-substituted carboxylic acidElectrolysis, 2,4,6-collidine, DCM/HFIP1,1-disubstituted tetrahydronaphthaleneIntramolecular Friedel-Crafts Alkylation

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives)

One of the most significant reactions of the 3,4-dihydronaphthalen-1(2H)-one core is its participation in condensation reactions. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is particularly noteworthy. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of a ketone (in this case, this compound) with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.govresearchgate.net The resulting products are α,β-unsaturated ketones, known as chalcones, which are precursors to flavonoids and other biologically important molecules. nih.govchemrevlett.com

The reaction is typically carried out by stirring the tetralone derivative and a substituted benzaldehyde in a solvent like ethanol in the presence of a base, such as sodium hydroxide, or an acid. chemrevlett.comnih.gov The versatility of this reaction allows for the synthesis of a wide library of chalcone derivatives by varying the substituents on the aromatic aldehyde. nih.govnih.govekb.eg These chalcone derivatives, featuring the dihydronaphthalenone scaffold, are of significant interest in medicinal chemistry.

For example, a series of (E)-2-benzylidene-6-hydroxy-3,4-dihydronaphthalenone derivatives have been synthesized via the aldol condensation of 6-hydroxy tetralone with various substituted benzaldehydes.

Table 2: Synthesis of Chalcone Derivatives from 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

Aldehyde ReactantProductYield (%)
Benzaldehyde(E)-2-benzylidene-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one75
3,4,5-trimethoxybenzaldehyde(E)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one82
4-chlorobenzaldehyde(E)-2-(4-chlorobenzylidene)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one78
4-methoxybenzaldehyde(E)-6-hydroxy-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one80

Radical Reactions and Functional Group Interconversions (e.g., Azide (B81097) Chemistry)

The dihydronaphthalenone scaffold can undergo various transformations involving radical intermediates and functional group interconversions. Xanthate-mediated free radical addition-cyclization sequences have been utilized to construct the tetralone core itself, highlighting the compatibility of this ring system with radical chemistry. semanticscholar.org

A key example of functional group interconversion is the introduction of an azide moiety. Azides are versatile functional groups in organic synthesis, particularly in bioorthogonal chemistry and for the synthesis of nitrogen-containing heterocycles. nih.govuu.nl An azide group can be introduced onto a dihydronaphthalenone scaffold through nucleophilic substitution. For instance, a precursor bearing a leaving group, such as a halide, can be reacted with an azide source like sodium azide in a polar aprotic solvent.

This azide-functionalized dihydronaphthalenone can then serve as a precursor for a variety of subsequent reactions, including cycloadditions (e.g., "click chemistry") or reductions to amines, opening avenues for diverse derivatization. nih.govresearchgate.net Copper-catalyzed reactions of alkenes with acetonitrile (B52724) and sodium azide can afford γ-azido alkyl nitriles, demonstrating a method to introduce both cyano and azido (B1232118) groups across a double bond in a single transformation. researchgate.net

Cascade and Domino Reactions Utilizing the Dihydronaphthalen-1(2H)-one Core

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.netwikipedia.org This approach enhances synthetic efficiency and aligns with the principles of green chemistry. wikipedia.orgnih.gov The 3,4-dihydronaphthalen-1(2H)-one core is a suitable substrate for designing such complex transformations.

For instance, a palladium-catalyzed domino reaction has been developed for the diastereoselective synthesis of α-tetralone-fused spirooxindoles. acs.org This process involves a carbene migratory insertion followed by a conjugate addition sequence. acs.org Another example is the metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters to synthesize tetralones and related indanones. rsc.org These reactions showcase how the inherent reactivity of the tetralone scaffold can be harnessed to rapidly build molecular complexity.

These cascade sequences can involve a combination of reaction types, such as Michael additions, cyclizations, and eliminations, to construct polycyclic systems. The strategic placement of functional groups on the this compound starting material can direct the outcome of these cascade reactions, leading to a diverse array of complex molecules from a relatively simple precursor.

Advanced Spectroscopic and Structural Elucidation of Dihydronaphthalen 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Propyl-3,4-dihydronaphthalen-1(2H)-one would provide key information. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Based on the substitution pattern, an ABX or a similar complex spin system would be expected. The chemical shifts and coupling constants of these aromatic protons would confirm the 1,2,4-trisubstitution pattern. The benzylic protons at C4 would likely appear as a triplet, coupled to the protons at C3. The protons at C2, adjacent to the carbonyl group, would also likely be a triplet, coupled to the C3 protons. The C3 protons would present as a multiplet, being coupled to both C2 and C4 protons. The propyl group would show a characteristic pattern: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. For this compound, a total of 13 distinct carbon signals would be anticipated. The carbonyl carbon (C1) would appear at a characteristic downfield chemical shift (typically >190 ppm). The aromatic region would show six signals, four for the protonated carbons and two for the quaternary carbons. The aliphatic region would exhibit signals for the three methylene carbons of the tetralone ring and the three carbons of the propyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift increments and data from similar structures, as experimental data is not available. Actual values may vary.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~198
2~2.6 (t)~39
3~2.1 (m)~23
4~2.9 (t)~30
4a-~135
5~7.8 (d)~127
6-~145
7~7.2 (dd)~129
8~7.1 (d)~126
8a-~143
Propyl-CH₂ (α)~2.6 (t)~38
Propyl-CH₂ (β)~1.7 (m)~24
Propyl-CH₃ (γ)~0.9 (t)~14

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms and the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, confirming the sequence of the aliphatic portion of the tetralone ring. sdsu.edu It would also show correlations within the propyl group, linking the methyl and adjacent methylene protons, and the two methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹JCH coupling). sdsu.edu This technique would definitively assign each proton signal to its corresponding carbon signal, for example, linking the triplet at ~2.9 ppm to the carbon at ~30 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, correlations from the C2 protons to the carbonyl carbon (C1) and C4a would be expected. The protons of the propyl group would show correlations to the aromatic carbons, confirming its point of attachment at C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. slideshare.net This is particularly useful for determining stereochemistry and conformation. In a molecule like this compound, NOESY could show correlations between the C5 aromatic proton and the C4 methylene protons, helping to confirm the conformation of the dihydronaphthalene ring system.

For more complex analogs of dihydronaphthalenone or when spectral data is ambiguous, Computer-Assisted Structure Elucidation (CASE) software can be a powerful tool. modgraph.co.uk These programs use NMR data (primarily 2D correlations like HMBC and COSY) to generate a set of possible structures consistent with the experimental evidence. mdpi.com By comparing the predicted NMR spectra for these candidate structures with the experimental data, the most likely structure can be identified. bioregistry.io This approach minimizes human bias and can accelerate the structure elucidation process, especially for novel compounds. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₁₃H₁₆O), HRMS would be used to confirm its elemental composition. The calculated exact mass for this formula is 188.1201 u. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used for structural elucidation. For this compound, common fragmentation pathways for tetralones and alkylbenzenes would be expected:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene.

Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage, which would result in the loss of an ethyl group from the propyl substituent, leading to a stable benzylic cation. A prominent peak at m/z 91, corresponding to a tropylium (B1234903) ion, is a characteristic feature in the mass spectra of many alkylbenzenes. whitman.edu

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Structure/LossFragmentation Pathway
188[C₁₃H₁₆O]⁺Molecular Ion (M⁺)
159[M - C₂H₅]⁺Benzylic cleavage of the propyl group
145[M - C₃H₇]⁺Cleavage of the entire propyl group
131[M - C₂H₅ - CO]⁺Subsequent loss of CO from the benzylic cleavage fragment
91[C₇H₇]⁺Tropylium ion from rearrangement and cleavage

By combining the detailed information from both advanced NMR and MS techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. tugraz.at This method provides unambiguous proof of a molecule's connectivity, conformation, and absolute configuration if chiral.

For a dihydronaphthalenone derivative, X-ray diffraction analysis would reveal key structural parameters. The core structure consists of a fused bicyclic system: an aromatic ring and a cyclohexenone ring. The analysis would provide precise bond lengths and angles. For instance, in 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, the C=O bond length and the various C-C bond lengths within the aliphatic and aromatic rings have been determined with high precision. researchgate.net

The conformation of the non-aromatic, dihydronaphthalene ring is of particular interest. In related structures, such as (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, this ring adopts an envelope or half-chair conformation to minimize steric strain. researchgate.net One of the methylene carbons is typically puckered out of the plane formed by the other atoms in the ring. researchgate.net For this compound, crystallography would define the exact dihedral angles and determine the preferred conformation of this ring system and the orientation of the propyl substituent relative to the bicyclic core.

Table 1: Representative Crystallographic Data for a Dihydronaphthalenone Derivative (6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.185 (6)
b (Å) 15.878 (10)
c (Å) 8.053 (5)
β (°) 109.02 (3)
V (ų) 989.4 (11)

This data is for a related methoxy (B1213986) derivative and serves as an example of the parameters obtained from an X-ray crystallography experiment.

In the solid state, molecules are organized in a crystal lattice through various non-covalent interactions. X-ray crystallography elucidates these interactions, which dictate the crystal packing and influence physical properties. In the crystal structure of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime, molecules form centrosymmetric dimers through O—H⋯N hydrogen bonds. nih.gov For this compound, which lacks strong hydrogen bond donors, one would expect to observe weaker interactions. These could include weak C—H···O hydrogen bonds involving the carbonyl oxygen and C-H bonds from the aliphatic ring or the propyl group. Additionally, π-stacking interactions between the aromatic rings of adjacent molecules are likely to be a significant packing force. The analysis would measure the distances and angles of these interactions, for example, the separation between parallel aromatic rings or the distance between a hydrogen atom and an oxygen atom in a C—H···O bond. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. arxiv.orgspectroscopyonline.com These two methods are often complementary.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The exact position would be influenced by conjugation with the aromatic ring. The IR spectrum of the parent compound, 1-tetralone, shows a strong C=O band. chemicalbook.com

Other expected characteristic bands include:

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Stronger bands appearing just below 3000 cm⁻¹ for the methylene and propyl groups.

C-H bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would also detect these vibrations, but with different relative intensities. americanpharmaceuticalreview.com Aromatic ring vibrations and C-H stretching modes are often strong in Raman spectra. researchgate.netnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique (Typical)
Aromatic C-H Stretch ~3000 - 3100 IR / Raman
Aliphatic C-H Stretch ~2850 - 2960 IR / Raman
Carbonyl (C=O) Stretch ~1660 - 1685 IR (Strong)
Aromatic C=C Stretch ~1450 - 1600 IR / Raman

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

If this compound were synthesized in a chiral, non-racemic form (for instance, by introducing a substituent on the aliphatic ring or through atropisomerism if rotation were hindered), its enantiomers could be characterized using chiroptical spectroscopy. nih.gov Circular Dichroism (CD) is a primary technique for this purpose. mdpi.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bgsu.edu An achiral molecule will not produce a CD signal. For a chiral derivative of a dihydronaphthalenone, electronic transitions associated with the aromatic chromophore and the carbonyl group would give rise to CD signals (Cotton effects). Studies on other chiral tetralone derivatives have shown that the sign and magnitude of these Cotton effects can be correlated with the absolute configuration (R or S) of the stereocenter(s). nih.gov By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined. nih.gov

Computational Chemistry and Theoretical Investigations of Dihydronaphthalen 1 2h One Systems

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict a variety of molecular properties, including molecular geometries, vibrational frequencies, and reaction pathways. mdpi.comhakon-art.comnih.gov For a molecule like 6-Propyl-3,4-dihydronaphthalen-1(2H)-one, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its fundamental electronic characteristics. researchgate.netresearchgate.net

The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. The this compound molecule possesses conformational flexibility in its dihydronaphthalenone ring and the attached propyl group.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers. By performing geometry optimization calculations, it is possible to locate various energy minima corresponding to different spatial arrangements of the atoms. For instance, the cyclohexenone portion of the tetralone ring can adopt various conformations, such as a half-chair or an envelope. researchgate.net Subsequent frequency calculations can confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide their relative energies, allowing for the determination of the most stable, lowest-energy conformation (the global minimum) and the populations of other low-energy conformers at a given temperature. One study on cyclic cathinones derived from α-tetralone utilized DFT calculations to determine stable conformers in solution and their relative abundances to simulate their spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most energetic electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy orbital capable of accepting electrons. It is associated with the molecule's ability to accept electrons, acting as an electrophile. The LUMO's distribution highlights the probable sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated within the framework of conceptual DFT. scielo.org.mxfrontiersin.org These descriptors quantify the reactivity of a molecular system. hakon-art.com

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the ability of a species to accept electrons.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of a molecule's polarizability.

Table based on concepts from multiple sources. hakon-art.comsemanticscholar.orgscielo.org.mx

These descriptors are invaluable for comparing the reactivity of different dihydronaphthalenone derivatives. For example, a derivative with a higher HOMO energy would be predicted to be a better electron donor, while one with a higher electrophilicity index would be a more potent electron acceptor. semanticscholar.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally. This provides a deeper understanding of reaction kinetics and selectivity.

A primary route for synthesizing tetralone frameworks is the intramolecular Friedel-Crafts acylation, which involves the cyclization of a precursor like 4-phenylbutanoic acid. semanticscholar.org Computational chemistry can be used to model this entire reaction pathway.

The process involves:

Locating Reactants and Products: The geometries of the starting material and the final product are optimized to find their lowest energy structures.

Mapping the Reaction Coordinate: The transformation from reactant to product is mapped to identify the highest energy point along the lowest energy path.

Identifying the Transition State (TS): Advanced algorithms are used to locate the precise geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the formation of the new carbon-carbon bond and the breaking of a carbon-hydrogen bond in the cyclization).

Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy (ΔG‡) of the reaction. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

This type of analysis can be applied to any key step in the synthesis or subsequent reaction of this compound, providing critical mechanistic insights. acs.org

Many organic reactions can yield multiple products. Computational modeling is highly effective at predicting which isomers (regio- or stereo-) will be favored. rsc.orgippi.ac.ir

Regioselectivity: This concerns reactions where a reagent can attack different positions on a molecule. For this compound, an example is the electrophilic aromatic substitution on the benzene (B151609) ring. An incoming electrophile could potentially attack the C-5, C-7, or C-8 positions. To predict the outcome, one can compare the activation energies for the transition states leading to each possible product. researchgate.net The pathway with the lowest activation energy will be the kinetically favored one, and the corresponding product will be the major isomer. mdpi.com Local reactivity descriptors, such as Fukui functions derived from DFT, can also be used to predict the most reactive sites for electrophilic or nucleophilic attack. scielo.org.mxfrontiersin.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. For example, in a reaction that creates a new chiral center in the dihydronaphthalenone ring, computational methods can predict the stereochemical outcome. By calculating the energies of the transition states leading to the different stereoisomeric products (e.g., R vs. S or syn vs. anti), the preferred product can be identified. researchgate.net The energy difference between these diastereomeric transition states determines the degree of stereoselectivity. This approach has been successfully used to predict the stereoselectivity of various organic reactions. ippi.ac.irrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Activity-Activity Relationship (QAAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Activity-Activity Relationship (QAAR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. frontiersin.orgjmaterenvironsci.com

The general workflow for a QSAR study on a series of this compound derivatives would be:

Data Set Assembly: A series of structurally related dihydronaphthalenone analogs are synthesized, and their biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target is measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Thermodynamic Descriptors: Enthalpy of formation, solvation energy.

Topological Descriptors: Descriptors based on the 2D graph of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in the model development). jmaterenvironsci.com

A successful QSAR model can be used to predict the activity of new, unsynthesized dihydronaphthalenone derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. frontiersin.orgnih.gov A study on a series of naphthalene (B1677914) derivatives successfully used QSAR to analyze their inhibitory activities against cytochrome P450 enzymes, demonstrating the utility of this approach for related scaffolds. sigmaaldrich.com QAAR studies follow a similar principle but aim to correlate different types of activities or properties with each other.

Development of Predictive Models for Biological Activity

In the field of computational drug discovery, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools for predicting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their corresponding biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its biological effect.

The development of a predictive QSAR model for a class of compounds like dihydronaphthalen-1(2H)-one derivatives would begin with a dataset of these molecules for which a specific biological activity (e.g., inhibitory concentration IC50) has been experimentally measured. For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and electronic properties.

A statistical method is then employed to generate a mathematical equation that links these descriptors to the observed biological activity. mdpi.com The robustness and predictive power of the resulting QSAR model are rigorously assessed through various validation techniques. Key statistical metrics include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validation coefficient (q²), which assesses the model's predictive ability. mdpi.com A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules and accelerating the drug discovery process. nih.govunc.edu

Below is a table outlining the typical components and statistical metrics involved in the development of a QSAR model.

Component Description Example/Metric
Dataset A collection of molecules with experimentally determined biological activity.A series of dihydronaphthalenone derivatives and their measured IC50 values.
Molecular Descriptors Numerical values that characterize the structure of a molecule.Molecular Weight, LogP (hydrophobicity), Polar Surface Area, Dipole Moment.
Statistical Method Algorithm used to create the mathematical model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN). unc.edu
Model Validation Process to assess the accuracy and predictability of the model.Internal validation (cross-validation, q²) and external validation (predicting an external set of compounds).
Statistical Metrics Indicators of the model's quality.R² (Coefficient of determination), q² (Cross-validated R²), RMSE (Root Mean Square Error).

This table is interactive. You can sort the columns by clicking on the headers.

Identification of Key Structural Features Influencing Biological Response

Once a predictive QSAR model is established, it can be used to identify the specific molecular features that are most influential in determining the biological response. By analyzing the descriptors that appear in the final QSAR equation, researchers can deduce which structural properties are critical for activity. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances its activity, while steric bulk in another area is detrimental.

Techniques like Comparative Molecular Field Analysis (CoMFA) provide a 3D visualization of these structure-activity relationships. mdpi.com CoMFA generates contour maps that highlight regions around the aligned molecules where changes in steric (shape and size) and electrostatic (charge distribution) fields positively or negatively impact biological activity. mdpi.com For the this compound scaffold, such an analysis could reveal the importance of:

The 6-position substituent: The size, length, and hydrophobicity of the propyl group could be critical for fitting into a hydrophobic pocket within the target protein.

The carbonyl group: The oxygen atom of the ketone can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule in a protein's active site.

The aromatic ring: The naphthalene system can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues of a biological target.

This understanding of key structural features is invaluable for rational drug design, allowing chemists to modify a lead compound to enhance its desired biological effects and minimize off-target interactions. mdpi.com

The table below summarizes potential key structural features for the dihydronaphthalen-1(2H)-one scaffold and their hypothetical influence on biological activity.

Structural Feature Potential Role in Biological Interaction Influence on Activity
Carbonyl Group at C1Hydrogen Bond AcceptorPotentially crucial for binding affinity and orientation in the active site.
Aromatic RingHydrophobic and π-π Stacking InteractionsImportant for interaction with nonpolar and aromatic residues in the target.
Propyl Group at C6Hydrophobic Interaction, Steric BulkMay fit into a specific hydrophobic pocket; its size and conformation can affect binding selectivity.
Dihydronaphthalene CoreScaffold Rigidity and ConformationProvides a defined three-dimensional shape for presenting key interacting groups.

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another, typically a protein. mdpi.com This method is instrumental in understanding the fundamental biochemical processes of molecular recognition at an atomic level. The process involves sampling numerous possible conformations of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding energy. researchgate.net

Virtual Screening and Lead Optimization

Molecular docking is a cornerstone of virtual screening, a process used to computationally screen vast libraries of chemical compounds against a specific biological target. nih.gov This approach is a cost-effective and time-efficient alternative to traditional high-throughput screening (HTS), allowing researchers to prioritize which compounds to synthesize and test experimentally. nih.govnih.gov

The process begins by defining a target protein structure, often obtained from X-ray crystallography or homology modeling. A library of potential ligands, such as derivatives of the dihydronaphthalen-1(2H)-one scaffold, is then docked into the target's binding site. The compounds are ranked based on their docking scores, which estimate their binding affinity. The top-scoring compounds, known as "hits," are then selected for further investigation.

These hits serve as starting points for lead optimization. mdpi.com In this phase, medicinal chemists and computational scientists work together to design and synthesize analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. mdpi.com For example, if a virtual screen identified a dihydronaphthalenone derivative as an inhibitor of a key enzyme in a cancer pathway, subsequent optimization might involve synthesizing related compounds with different substituents at the 6-position to enhance binding affinity. nih.gov

Elucidation of Binding Modes with Biological Targets

A primary output of molecular docking is the detailed elucidation of the binding mode, which describes the specific orientation and interactions of the ligand within the protein's active site. researchgate.net This provides a three-dimensional model of the protein-ligand complex, revealing key non-covalent interactions that stabilize the binding. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as alkyl chains and aromatic rings. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

π-π Stacking: Interactions between aromatic rings. nih.gov

Cation-π Interactions: Electrostatic attraction between a cation and the electron cloud of an aromatic ring. nih.gov

For a compound like this compound, a docking study would aim to identify how its distinct chemical features interact with the amino acid residues of a target. For example, the carbonyl oxygen might form a crucial hydrogen bond with a backbone amide or a polar side chain, while the propyl group and the naphthalene core could be buried in a hydrophobic pocket lined with residues like leucine, isoleucine, and phenylalanine. Understanding these binding modes is essential for explaining the compound's activity and for designing new molecules with improved affinity and specificity. nih.gov

The following interactive table details the types of protein-ligand interactions that could be identified for a dihydronaphthalenone scaffold through molecular docking.

Interaction Type Ligand Feature Involved Potential Protein Residue Partner
Hydrogen BondCarbonyl OxygenSerine, Threonine, Tyrosine, Lysine, Arginine
Hydrophobic InteractionPropyl Group, Naphthalene CoreLeucine, Isoleucine, Valine, Alanine, Phenylalanine
π-π StackingAromatic Ring of NaphthalenePhenylalanine, Tyrosine, Tryptophan, Histidine
Van der Waals ForcesEntire MoleculeAll residues in close contact

This table is interactive. You can sort the columns by clicking on the headers.

Exploration of Biological Activities and Structure Activity Relationships of Dihydronaphthalen 1 2h One Derivatives

Antimicrobial Activity Studies

There is currently no publicly available scientific literature detailing the in vitro antimicrobial efficacy of 6-Propyl-3,4-dihydronaphthalen-1(2H)-one . While the broader class of dihydronaphthalenone derivatives has been investigated for such properties, specific data for the propyl-substituted variant is not present in the reviewed scientific databases.

In vitro Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

No studies were identified that specifically tested the antibacterial activity of This compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables on its minimum inhibitory concentration (MIC) or other efficacy metrics can be provided.

In vitro Antifungal Efficacy Against Fungal Pathogens

Similarly, a thorough review of scientific literature revealed no studies that have evaluated the in vitro antifungal efficacy of This compound against any fungal pathogens.

Anticancer and Antineoplastic Research

While various derivatives of the 3,4-dihydronaphthalen-1(2H)-one scaffold have been synthesized and evaluated for their anticancer properties, no research specifically focusing on the cytotoxic or antineoplastic activities of This compound could be located.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., MCF-7 breast cancer)

There are no available studies that report on the cytotoxicity of This compound in the MCF-7 breast cancer cell line or any other cancer cell lines. Therefore, no data on its IC50 or other measures of cytotoxicity can be presented.

Mechanisms of Action at the Cellular Level (e.g., Tubulin Polymerization Inhibition)

The mechanism of action for This compound at the cellular level has not been elucidated in any published research. Specifically, there is no information available regarding its potential to inhibit tubulin polymerization or any other cellular anticancer mechanisms.

Other Investigational Biological Activities

Beyond their potential in central nervous system applications, derivatives of this compound have been explored for a variety of other therapeutic uses.

Antimalarial Potential

Screening of tetralone derivatives has revealed potential, albeit generally modest, antimalarial activity. mdpi.comnih.gov In studies against the chloroquine-sensitive strain of Plasmodium falciparum, the causative agent of malaria, most tetralone compounds showed limited efficacy. mdpi.com However, a small number of derivatives did exhibit promising activity, suggesting that the tetralone scaffold could serve as a starting point for the development of new antimalarial agents. mdpi.comnih.govresearchgate.net Further structural optimization is necessary to enhance their potency against the malaria parasite.

Enzyme Inhibition Studies (e.g., CYP2A6)

The interaction of tetralone derivatives with various enzyme systems is an active area of research. One such area of interest is the inhibition of cytochrome P450 enzymes, such as CYP2A6. oaepublish.comnih.gov This enzyme is notably involved in the metabolism of nicotine. nih.govgoogle.com Inhibitors of CYP2A6 are being investigated as a potential strategy to reduce tobacco dependence by slowing the metabolic clearance of nicotine. nih.govgoogle.com While specific studies on this compound's effect on CYP2A6 are not extensively detailed, the broader class of tetralones and related structures are known to interact with various enzymes, including monoamine oxidase (MAO), which is relevant to their antidepressant effects. researchgate.netnih.gov

Antioxidant Properties of Related Scaffolds

The dihydronaphthalenone scaffold has been associated with antioxidant properties. nih.gov Certain derivatives have demonstrated the ability to scavenge intracellular reactive oxygen species (ROS) and induce the expression of antioxidant enzymes. nih.govnih.gov This antioxidant activity is significant because oxidative stress is a contributing factor in a number of diseases, including neurodegenerative disorders. nih.govnih.gov The ability of these compounds to mitigate oxidative damage suggests a potential therapeutic benefit beyond their primary pharmacological targets. researchgate.netnih.govrsc.org

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

Structure-activity relationship (SAR) analysis is crucial for optimizing the therapeutic potential of the dihydronaphthalen-1(2H)-one scaffold. For antidepressant activity, the nature and position of substituents on the aromatic ring and the aliphatic portion of the molecule significantly influence efficacy. researchgate.netnih.gov For instance, in the development of sertraline, the specific dichlorophenyl substitution pattern was found to be critical for its potent and selective serotonin (B10506) reuptake inhibition. nih.govgoogle.com

In the context of acetylcholinesterase inhibition, SAR studies have revealed that the introduction of specific functional groups at various positions on the tetralone nucleus can dramatically alter inhibitory potency and selectivity. nih.govnih.gov Similarly, for monoamine oxidase (MAO) inhibition, substitutions at the C6 and C7 positions of the α-tetralone ring have been shown to be important for both potency and selectivity towards MAO-A or MAO-B isoforms. researchgate.netnih.gov For example, a benzyloxy substituent at the C6 position was found to be favorable for MAO-A inhibition. nih.gov The analysis of analogs of related compounds has also shown that modifications to the N-alkyl substituents can significantly impact pharmacological activity. nih.gov

Impact of Substituent Position and Nature (e.g., Propyl Group) on Biological Efficacy

The biological activity of 3,4-dihydronaphthalen-1(2H)-one derivatives is profoundly influenced by both the location and the chemical nature of substituents on the fused benzene (B151609) ring. The position of a substituent dictates its spatial orientation relative to the biological target, which can be critical for establishing key binding interactions.

Research on various tetralone derivatives has demonstrated that substitutions at positions C6 and C7 of the aromatic ring often lead to more potent biological activity compared to substitutions at C5. For instance, in the context of monoamine oxidase (MAO) inhibition, it has been observed that C7-substituted tetralones are generally more potent than their C6-substituted counterparts, which in turn are more active than C5-substituted analogs. This underscores the strategic importance of the substituent's placement for optimal interaction with the enzyme's active site.

The nature of the substituent, including its size, lipophilicity, and electronic properties, is another critical determinant of biological efficacy. The introduction of an alkyl group, such as a propyl group, at the 6-position can significantly alter the compound's physicochemical properties and, consequently, its pharmacological activity.

The propyl group, being a short-chain alkyl substituent, imparts a degree of lipophilicity to the molecule. This increased lipophilicity can enhance the compound's ability to cross cellular membranes and access its target site. In many instances, a parabolic relationship is observed between alkyl chain length and biological activity, where an optimal chain length leads to maximal efficacy. chemrxiv.orgnih.govmatec-conferences.org Shorter or longer chains may result in diminished activity due to suboptimal hydrophobic interactions with the target protein or reduced bioavailability. For example, in a series of N-alkylmorpholine derivatives, compounds with dodecyl to hexadecyl chains exhibited the highest bactericidal effects, while those with shorter chains were inactive. chemrxiv.org While direct structure-activity relationship (SAR) data for this compound is not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that the propyl group's size and hydrophobicity could be beneficial for certain target interactions. For antibacterial applications of some tetralone derivatives, the presence of a methyl group has been noted to be a potent substitution. acs.org

The following table summarizes the general influence of substituent properties on the biological activity of 3,4-dihydronaphthalen-1(2H)-one derivatives.

Substituent FeatureGeneral Impact on Biological EfficacyRationale
Position C6 and C7 substitutions are often more favorable for activity than C5 substitutions.These positions may allow for optimal orientation of the substituent to interact with key binding sites on the target protein.
Size (e.g., Propyl) Can fit into specific hydrophobic pockets of a target protein, enhancing binding affinity.The size of the alkyl group needs to be complementary to the dimensions of the binding pocket for optimal interaction.
Lipophilicity (e.g., Propyl) Increased lipophilicity can improve membrane permeability and hydrophobic interactions.An optimal level of lipophilicity is often required; excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
Electronic Effects Alkyl groups are weakly electron-donating, which can subtly modulate the molecule's electronic properties.Electronic effects are typically less dominant than steric and hydrophobic effects for alkyl substituents in this scaffold.

Pharmacophore Mapping for Target Interactions

Pharmacophore mapping is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. cambridge.orgmdpi.com A pharmacophore model does not represent a real molecule but rather an abstract concept that highlights the key molecular interaction points. cambridge.org

For the 3,4-dihydronaphthalen-1(2H)-one scaffold, a general pharmacophore model can be hypothesized based on its structural components and the types of interactions they can form with a biological target. The key features of this scaffold that are likely to be important for target binding include:

Aromatic Ring: This feature often participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein.

Carbonyl Group: The oxygen atom of the carbonyl group is a hydrogen bond acceptor, capable of forming a hydrogen bond with a suitable donor group (e.g., the hydroxyl group of serine or threonine, or the amide proton of the protein backbone).

Hydrophobic Aliphatic Core: The non-aromatic part of the tetralone structure provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the binding pocket.

Substituent Features: Substituents on the aromatic ring introduce additional pharmacophoric features. For instance, a hydroxyl group can act as both a hydrogen bond donor and acceptor, while an alkyl group like propyl introduces a distinct hydrophobic feature.

A hypothetical pharmacophore model for a 6-substituted 3,4-dihydronaphthalen-1(2H)-one derivative might include the following features, as depicted in the table below.

Pharmacophoric FeaturePotential Interaction with Biological TargetStructural Origin in this compound
Aromatic Ring (AR) π-π stacking, hydrophobic interactionsThe fused benzene ring of the naphthalenone core.
Hydrogen Bond Acceptor (HBA) Formation of a hydrogen bond with a donor group on the target.The oxygen atom of the carbonyl group at the 1-position.
Hydrophobic Group (H) Van der Waals or hydrophobic interactions with nonpolar pockets.The propyl group at the 6-position and the aliphatic portion of the tetralone ring.

The precise geometry and combination of these pharmacophoric features required for activity will depend on the specific biological target. By understanding the pharmacophore, medicinal chemists can design new derivatives with improved potency and selectivity by modifying the scaffold to better match the ideal arrangement of interaction points. For example, molecular docking studies of some tetralone derivatives with antibacterial activity have suggested that dihydrofolate reductase (DHFR) could be a potential target, with the molecule fitting into the active site of the enzyme. nih.gov

Applications in Complex Chemical Synthesis and Medicinal Chemistry

Role as Versatile Building Blocks in Natural Product Total Synthesis

The tetralone motif is a common starting point for the synthesis of complex natural products. However, specific examples directly utilizing the 6-propyl variant are not found in published research.

Intermediates in the Synthesis of Therapeutically Functional Compounds

Substituted tetralones are recognized as privileged scaffolds in medicinal chemistry, leading to the discovery of numerous drugs. Research, however, tends to focus on derivatives with substituents other than a simple propyl group at the 6-position.

Development of Agrochemicals and Other Applied Materials (e.g., Herbicides)

The search for new agrochemicals with novel modes of action is an ongoing effort in chemical research. Natural products and their synthetic analogues often provide inspiration for new herbicides and pesticides. nih.gov Research into the herbicidal activity of various chemical classes is extensive, with studies exploring compounds like caprolactam derivatives and pyridazine (B1198779) derivatives. bohrium.comkyushu-u.ac.jp However, there is no scientific literature that reports the investigation or development of 6-Propyl-3,4-dihydronaphthalen-1(2H)-one or its direct derivatives for applications as herbicides or other agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.